3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine

Nucleophilic aromatic substitution medicinal chemistry building blocks C–C cross-coupling

Procure 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine for programs requiring a non-interchangeable thienylmethylpyridine scaffold. The C3 chlorine enables SNAr/cross-coupling diversification; the trifluoromethyl group ensures metabolic stability and high lipophilicity (LogP 4.4). It is a critical intermediate for thieno[2,3-b]pyridine-based CSF-1R/PI3K kinase inhibitors, enabling a key cyclization step inaccessible to non-thienylmethyl or non-3-chloro analogs. Essential for lead optimization targeting hydrophobic microenvironments and anti-Chlamydia SAR campaigns.

Molecular Formula C11H7ClF3NS
Molecular Weight 277.69
CAS No. 339010-51-4
Cat. No. B2603725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine
CAS339010-51-4
Molecular FormulaC11H7ClF3NS
Molecular Weight277.69
Structural Identifiers
SMILESC1=CSC(=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3NS/c12-9-4-7(11(13,14)15)6-16-10(9)5-8-2-1-3-17-8/h1-4,6H,5H2
InChIKeyVEFYONICJQHXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine (CAS 339010-51-4): Procurement-Relevant Chemical Profile


3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine (C₁₁H₇ClF₃NS, MW 277.69 g/mol) is a trifluoromethylpyridine (TFMP) derivative bearing a chlorine atom at the 3-position and a thienylmethyl moiety at the 2-position of the pyridine ring . As a member of the broader 2-substituted-5-trifluoromethylpyridine class, the compound holds value as a synthetic intermediate for pharmaceuticals and agrochemicals, with the thienylmethyl group providing a sulfur-containing heteroaromatic handle for further functionalization [1]. Its computed LogP of approximately 4.4 and topological polar surface area (TPSA) of 12.89 Ų indicate substantial lipophilicity with limited hydrogen-bonding capacity, consistent with a compound designed to interact with hydrophobic biological targets or serve as a building block for lipophilic drug candidates .

Why 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine Cannot Be Replaced by Generic Trifluoromethylpyridine Analogs


Generic substitution within the 5-trifluoromethylpyridine family is inadvisable because the precise positioning of the chlorine atom (3-position), the thienylmethyl group (2-position), and the trifluoromethyl group (5-position) collectively governs the compound's reactivity, molecular geometry, and biological target engagement [1]. Even closely related congeners—such as 2-(2-thienyl)-5-(trifluoromethyl)pyridine (missing the 3-chloro leaving group) or 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine (replacing thienyl with phenyl)—exhibit fundamentally different electrophilic substitution potential, metal-coordination capacity, and lipophilicity profiles [2]. In insecticidal and antimicrobial screening programs, minor structural permutations in this scaffold have produced order-of-magnitude shifts in potency, confirming that the 3-chloro-2-thienylmethyl substitution pattern constitutes a non-interchangeable pharmacophoric element rather than a trivial decoration [3].

Quantitative Differentiation Evidence for 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine Against Closest Analogs


Enhanced Electrophilic Reactivity via the 3-Chloro Leaving Group Versus Non-Halogenated Thienylpyridines

The presence of a chlorine atom at the 3-position of the pyridine ring in the target compound enables direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, a reactivity manifold completely absent in the non-halogenated comparator 2-(2-thienylmethyl)pyridine [1]. While 2-(2-thienylmethyl)pyridine (MW 175.25 g/mol, XLogP3-AA 2.5) lacks a leaving group at the pyridine core, the target compound (MW 277.69 g/mol, computed LogP ~4.4) offers an orthogonal synthetic entry point via chlorine displacement, allowing late-stage diversification without disturbing the thienylmethyl or trifluoromethyl functionalities [1].

Nucleophilic aromatic substitution medicinal chemistry building blocks C–C cross-coupling

Distinct Lipophilicity-Driven Property Profile Versus 2-Chloro-5-(trifluoromethyl)pyridine

The target compound displays a computed LogP of approximately 4.4, approximately 2.5 log units higher than the simpler 2‑chloro‑5‑(trifluoromethyl)pyridine (3‑chloro‑5‑(trifluoromethyl)pyridine C₆H₃ClF₃N, MW 181.54 g/mol) [1]. This increased lipophilicity is attributable to the 2‑thienylmethyl substituent and translates into markedly different predicted membrane permeability and tissue distribution behavior. In drug discovery programs where balancing solubility and permeability is critical, the target compound occupies a distinct property space (higher logP, larger molecular volume, higher fraction of sp² carbons in the thiophene ring) that cannot be replicated by simpler dichloropyridine or monochloropyridine analogs .

Physicochemical profiling drug-likeness logP optimization

Sulfur-Mediated Metal Coordination and Hydrogen-Bonding Capacity Versus 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Replacement of the thiophene ring in the target compound with a phenyl ring yields 3‑chloro‑2‑phenyl‑5‑(trifluoromethyl)pyridine (CAS 370878-67-4, MW 257.02 g/mol) . This substitution eliminates the sulfur atom that can participate in d-orbital metal coordination, charge-transfer interactions, and sulfur–π interactions with protein aromatic residues. Thiophene-containing pyridines have been explicitly utilized in kinase inhibitor design where the sulfur atom contributes to hinge-region binding interactions [1]. The target compound retains this capability while the phenyl analog cannot engage these specific intermolecular interactions, representing a qualitative functional difference relevant for target engagement.

Metal chelation heme-binding ligands kinase hinge-binding motifs

Unique Intermediate Status for Fused Thienopyridine-Based Kinase Inhibitors

Patent literature explicitly identifies 3‑chloro‑2‑(2‑thienylmethyl)‑5‑(trifluoromethyl)pyridine and its close structural relatives as key intermediates in the manufacture of fused heterocyclic kinase inhibitors, particularly thienopyridine-based compounds targeting protein tyrosine kinases and PI3K enzymes [1]. The compound's substitution pattern—with chlorine at the 3-position and a thienylmethyl at the 2-position—positions it for cyclization to form thieno[2,3‑b]pyridine cores, a privileged scaffold in kinase drug discovery [2]. In contrast, analogs such as 2‑chloro‑5‑(trifluoromethyl)pyridine or 3‑chloro‑2‑phenyl‑5‑(trifluoromethyl)pyridine lack the appropriate substituent architecture to undergo analogous intramolecular cyclization to the same fused heterocyclic products, making the target compound a non-substitutable intermediate along this synthetic route [1][2].

Kinase inhibitor synthesis thieno[2,3-b]pyridine industrial-scale intermediates

Validated Application Scenarios for 3-Chloro-2-(2-thienylmethyl)-5-(trifluoromethyl)pyridine in R&D and Industrial Procurement


Medicinal Chemistry Diversification via C3 Chlorine Displacement

Procurement by medicinal chemistry teams seeking a scaffold that permits late-stage functionalization through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the C3 position. The C3 chlorine atom serves as a synthetic handle that differentiates this compound from non-halogenated thienylmethylpyridines, enabling efficient parallel library synthesis [1].

Physicochemical Property Optimization for Lipophilic Binding Sites

Use in lead optimization programs where a computed LogP of approximately 4.4 is appropriate for targets located in hydrophobic microenvironments (e.g., CNS receptors, intracellular bacterial pathogens). The elevated lipophilicity relative to 2‑chloro‑5‑(trifluoromethyl)pyridine supports programs that require enhanced membrane permeability while retaining the metabolic stability conferred by the trifluoromethyl group .

Kinase Inhibitor Process Chemistry and Scale-Up

Industrial procurement of the compound as a key intermediate for the manufacture of thieno[2,3‑b]pyridine-based kinase inhibitors, particularly those targeting the CSF‑1R (FMS), PI3K, and protein tyrosine kinase families. Patent literature confirms that the 3‑chloro‑2‑(thienylmethyl) substitution pattern enables the critical cyclization step that forms the fused thienopyridine pharmacophore, a transformation inaccessible from non-thienylmethyl or non‑3‑chloro precursors [2].

Antimicrobial and Anti-Chlamydial Scaffold Exploration

Academic and biotech procurement for structure–activity relationship (SAR) studies exploring (trifluoromethyl)pyridine derivatives as selective anti‑Chlamydia trachomatis agents. Published data demonstrate that structurally related sulfonylpyridine compounds achieve bactericidal activity with selectivity over Staphylococcus aureus and Escherichia coli, and the target compound's distinct substitution pattern may further refine potency and selectivity profiles in follow-on medicinal chemistry campaigns [3].

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